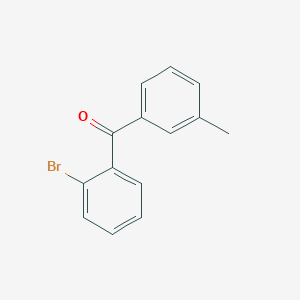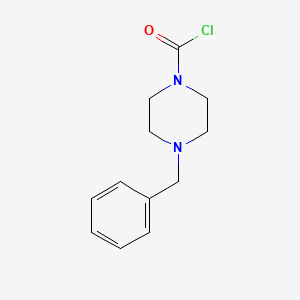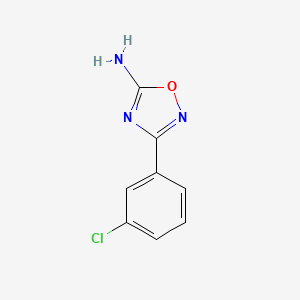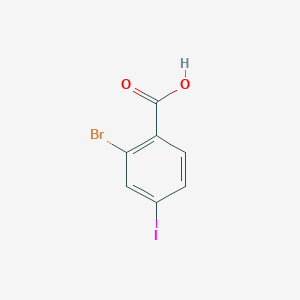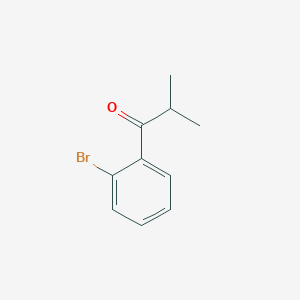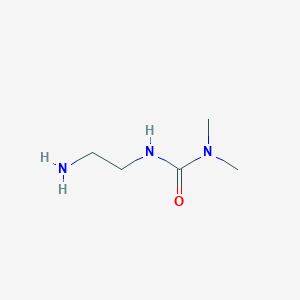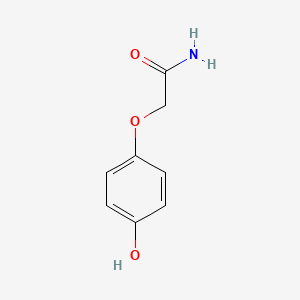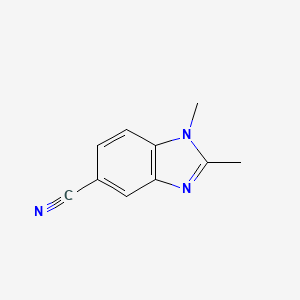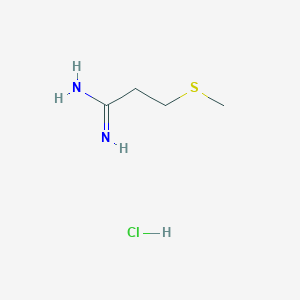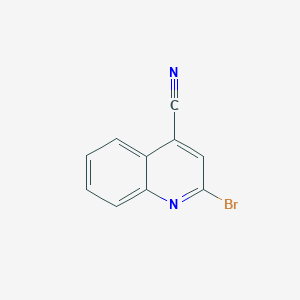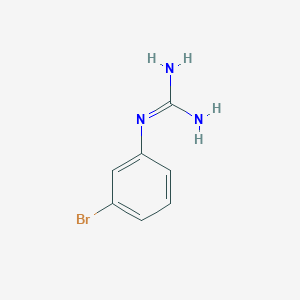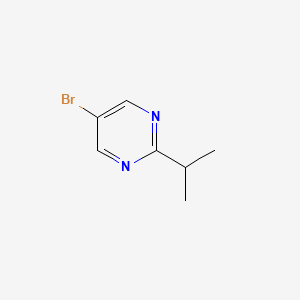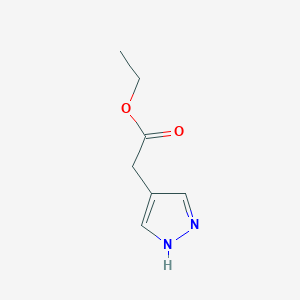
Ethyl 2-(1H-pyrazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1H-pyrazol-4-yl)acetate is a compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is used in research and is a part of the Chemistry Heterocyclic Building Blocks .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as Ethyl 2-(1H-pyrazol-4-yl)acetate, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of Ethyl 2-(1H-pyrazol-4-yl)acetate consists of a pyrazole ring attached to an ethyl acetate group . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including Ethyl 2-(1H-pyrazol-4-yl)acetate, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use .Physical And Chemical Properties Analysis
Ethyl 2-(1H-pyrazol-4-yl)acetate is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles
- Application Summary: Pyrazole compounds are used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles. This process involves the one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine .
- Method of Application: The reaction is facilitated by chloro(trimethyl)silane in the presence of pyridine at 90°C in ambient air .
- Results: The process yields previously inaccessible 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles .
Antimicrobial and Antioxidant Activity of Triazole, Pyrazole Containing Thiazole Derivatives
- Application Summary: Pyrazole compounds are used in the synthesis of triazole and pyrazole containing thiazole derivatives, which have shown antimicrobial and antioxidant activity .
- Method of Application: The compounds are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .
- Results: Among all the tested compounds, the compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .
Synthesis of Imidazole Containing Compounds
- Application Summary: Pyrazole compounds are used in the synthesis of imidazole containing compounds. These compounds have a broad range of chemical and biological properties .
- Method of Application: The synthesis involves the reaction of glyoxal and ammonia .
- Results: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of Biologically Important Nitrogen Heterocycles
- Application Summary: Pyrazole compounds are used in the synthesis of biologically important nitrogen heterocycles .
- Method of Application: The synthesis involves the reaction of arene-1,2-diamines with carboxylic acids, nitriles, or ortho esters under harsh anhydrous conditions .
- Results: The process yields biologically important nitrogen heterocycles .
Synthesis of Imidazole Containing Compounds
- Application Summary: Pyrazole compounds are used in the synthesis of imidazole containing compounds. These compounds have a broad range of chemical and biological properties .
- Method of Application: The synthesis involves the reaction of glyoxal and ammonia .
- Results: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of Biologically Important Nitrogen Heterocycles
- Application Summary: Pyrazole compounds are used in the synthesis of biologically important nitrogen heterocycles .
- Method of Application: The synthesis involves the reaction of arene-1,2-diamines with carboxylic acids, nitriles, or ortho esters under harsh anhydrous conditions .
- Results: The process yields biologically important nitrogen heterocycles .
Safety And Hazards
Orientations Futures
Pyrazole derivatives, including Ethyl 2-(1H-pyrazol-4-yl)acetate, have potential applications in various fields. There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles . Future research may focus on these areas.
Propriétés
IUPAC Name |
ethyl 2-(1H-pyrazol-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)3-6-4-8-9-5-6/h4-5H,2-3H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZOICMRSLBUCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNN=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1H-pyrazol-4-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

